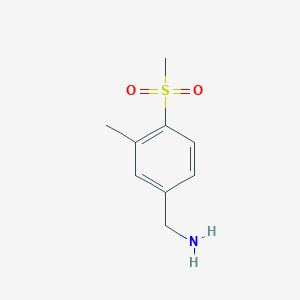

(4-Methanesulfonyl-3-methylphenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Methanesulfonyl-3-methylphenyl)methanamine is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is characterized by the presence of a methanesulfonyl group and a methyl group attached to a phenyl ring, with a methanamine group at the para position relative to the methanesulfonyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonyl-3-methylphenyl)methanamine typically involves the sulfonylation of 3-methylphenylmethanamine. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine . The reaction is usually conducted at low temperatures to control the exothermic nature of the sulfonylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methanesulfonyl-3-methylphenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted phenylmethanamines .

Wissenschaftliche Forschungsanwendungen

The applications of (4-Methanesulfonyl-3-methylphenyl)methanamine are described as follows:

This compound

- Overview : this compound, is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 .

- Synonyms : A related compound is this compound .

-

Applications: While specific applications for this compound are not detailed in the provided search results, a synthesis process involving a similar compound, 4-(Methylsulfonyl)benzylamine, suggests a potential use in synthesizing pyrazole derivatives .

- Synthesis of 5-amino-3-((4-(methylsulfonyl)benzyl)amino)-1H-pyrazole-4-carboxamide : 4-(Methylsulfonyl)benzylamine is used as a reactant in a multi-step reaction to produce 5-amino-3-((4-(methylsulfonyl)benzyl)amino)-1H-pyrazole-4-carboxamide . The reaction involves dissolving 2-cyano-3,3-bis(methylthio)acrylamide in ethanol, adding 4-Methylsulphonylbenzylamine, and stirring the reaction at 75°C. After completion, the product is filtered and dried. It is then suspended in ethanol, and hydrazine hydrate is added dropwise, followed by heating at 75°C and subsequent filtering and drying to obtain the final pyrazole derivative .

Related Compounds

The search results list several compounds with structural similarities to this compound :

Wirkmechanismus

The mechanism of action of (4-Methanesulfonyl-3-methylphenyl)methanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s effects are mediated through pathways involving sulfonylation and amination reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-Methyl-4-methanesulfonylphenyl)methanamine

- (4-Methanesulfonylphenyl)methanamine

- (3-Methanesulfonylphenyl)methanamine

Uniqueness

(4-Methanesulfonyl-3-methylphenyl)methanamine is unique due to the specific positioning of the methanesulfonyl and methyl groups on the phenyl ring, which influences its reactivity and interactions with other molecules .

Biologische Aktivität

(4-Methanesulfonyl-3-methylphenyl)methanamine, an organic compound with the molecular formula C9H13NO2S, has garnered attention for its potential biological activities. This compound features a methanesulfonyl group, which plays a crucial role in its interaction with biological systems. Understanding its biological activity is essential for exploring therapeutic applications and mechanisms of action.

- Molecular Weight : 199.27 g/mol

- IUPAC Name : (3-methyl-4-methylsulfonylphenyl)methanamine

- CAS Number : 694481-22-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methanesulfonyl group acts as an electrophile, facilitating nucleophilic attacks by biomolecules. This interaction can lead to various biochemical pathways, including sulfonylation and amination reactions, which may influence cellular functions and signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar sulfonyl groups can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways .

- Antitumor Activity : Some derivatives of methanesulfonyl compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX enzymes | |

| Antitumor | Cytotoxic activity against cancer cell lines | |

| Cell Viability | Effects on human dermal fibroblasts |

Case Study: Anti-inflammatory Potential

In a study assessing the anti-inflammatory properties of various compounds, those containing a methylsulfonyl group were found to exhibit significant inhibition of COX enzymes. For instance, one derivative showed an IC50 value lower than that of Meloxicam, a standard anti-inflammatory drug, suggesting enhanced efficacy in reducing inflammation .

Case Study: Antitumor Activity

Research has indicated that compounds similar to this compound possess notable antitumor properties. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating their potential as effective anticancer agents .

Comparison with Similar Compounds

The unique positioning of the methanesulfonyl and methyl groups in this compound differentiates it from other related compounds. This structural specificity influences its reactivity and biological interactions.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| (3-Methyl-4-methanesulfonylphenyl)methanamine | Similar sulfonyl group | Moderate anti-inflammatory effects |

| (4-Methanesulfonylphenyl)methanamine | Lacks methyl substitution at position 3 | Lower cytotoxicity |

| (3-Methanesulfonylphenyl)methanamine | Different substitution pattern | Variable activity |

Eigenschaften

IUPAC Name |

(3-methyl-4-methylsulfonylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-5-8(6-10)3-4-9(7)13(2,11)12/h3-5H,6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGZTRLOUKGEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.